molecular formula C10H15ClN2O B12359548 4-Amino-1-phenylbutan-1-one oxime hydrochloride

4-Amino-1-phenylbutan-1-one oxime hydrochloride

Cat. No.: B12359548
M. Wt: 214.69 g/mol
InChI Key: RTCOAVIGDKVPRM-VHPXAQPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride typically involves the reaction of 4-amino-1-phenylbutanone with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial for its applications in biochemical studies and medicinal chemistry .

Comparison with Similar Compounds

  • N-(4-amino-1-phenylbutylidene)hydroxylamine
  • 4-amino-1-phenylbutanone oxime
  • N-(4-amino-1-phenylbutylidene)hydroxylamine sulfate

Uniqueness: N-(4-amino-1-phenylbutylidene)hydroxylamine hydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with molecular targets in a distinct manner. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

(NE)-N-(4-amino-1-phenylbutylidene)hydroxylamine;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(12-13)9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8,11H2;1H/b12-10+;

InChI Key

RTCOAVIGDKVPRM-VHPXAQPISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/CCCN.Cl

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CCCN.Cl

Origin of Product

United States

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